Cas no 2228495-87-0 (1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carbonitrile)

1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carbonitrile
- EN300-1785899
- 2228495-87-0
-
- インチ: 1S/C9H9N3O/c1-12-4-8(11-6-12)9(5-10)2-7(13)3-9/h4,6H,2-3H2,1H3
- InChIKey: RKCOCJGEXIOMNP-UHFFFAOYSA-N
- SMILES: O=C1CC(C#N)(C2=CN(C)C=N2)C1
計算された属性
- 精确分子量: 175.074561919g/mol
- 同位素质量: 175.074561919g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 283
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1
- トポロジー分子極性表面積: 58.7Ų
1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1785899-1.0g |
1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carbonitrile |
2228495-87-0 | 1g |
$1458.0 | 2023-06-02 | ||
Enamine | EN300-1785899-10g |
1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carbonitrile |
2228495-87-0 | 10g |
$6266.0 | 2023-09-19 | ||
Enamine | EN300-1785899-0.1g |
1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carbonitrile |
2228495-87-0 | 0.1g |
$1283.0 | 2023-09-19 | ||
Enamine | EN300-1785899-0.25g |
1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carbonitrile |
2228495-87-0 | 0.25g |
$1341.0 | 2023-09-19 | ||
Enamine | EN300-1785899-5.0g |
1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carbonitrile |
2228495-87-0 | 5g |
$4226.0 | 2023-06-02 | ||
Enamine | EN300-1785899-1g |
1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carbonitrile |
2228495-87-0 | 1g |
$1458.0 | 2023-09-19 | ||
Enamine | EN300-1785899-0.05g |
1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carbonitrile |
2228495-87-0 | 0.05g |
$1224.0 | 2023-09-19 | ||
Enamine | EN300-1785899-10.0g |
1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carbonitrile |
2228495-87-0 | 10g |
$6266.0 | 2023-06-02 | ||
Enamine | EN300-1785899-5g |
1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carbonitrile |
2228495-87-0 | 5g |
$4226.0 | 2023-09-19 | ||
Enamine | EN300-1785899-0.5g |
1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carbonitrile |
2228495-87-0 | 0.5g |
$1399.0 | 2023-09-19 |
1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carbonitrile 関連文献
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
7. Caper tea
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carbonitrileに関する追加情報
Introduction to 1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carbonitrile (CAS No. 2228495-87-0)
1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carbonitrile (CAS No. 2228495-87-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the development of new therapeutic agents. This article aims to provide a comprehensive overview of the chemical properties, biological activities, and recent research advancements related to this compound.
The chemical structure of 1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carbonitrile is notable for its cyclobutane ring and the presence of a cyano group, which are key functional groups that contribute to its pharmacological properties. The imidazole moiety, specifically the 1-methyl substitution, further enhances its biological activity by modulating interactions with target proteins and enzymes. The combination of these structural elements makes this compound a valuable candidate for drug discovery and development.
In terms of chemical synthesis, 1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carbonitrile can be prepared through a series of well-defined steps. One common synthetic route involves the reaction of 4-chloroacetyl chloride with 1-methylimidazole to form an intermediate, which is then cyclized to produce the final product. This synthetic pathway has been optimized to achieve high yields and purity, making it suitable for large-scale production in pharmaceutical settings.
Recent studies have highlighted the potential of 1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carbonitrile as a potent inhibitor of specific enzymes involved in various disease pathways. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the activity of protein kinase C (PKC), a key enzyme implicated in cancer progression and inflammation. The selective inhibition of PKC by this compound suggests its potential as a therapeutic agent for treating cancers and inflammatory diseases.
Beyond its enzymatic inhibition properties, 1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carbonitrile has also shown promising results in preclinical studies evaluating its effects on cell proliferation and apoptosis. In vitro experiments using human cancer cell lines have demonstrated that this compound can significantly reduce cell viability and induce apoptosis through the activation of caspase-dependent pathways. These findings underscore its potential as an anticancer agent with a novel mechanism of action.
The pharmacokinetic properties of 1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carbonitrile have also been investigated to assess its suitability for clinical applications. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a reasonable half-life, which are important considerations for drug development. Additionally, preliminary toxicity studies have indicated that it is well-tolerated at therapeutic doses, with no significant adverse effects observed.
To further validate its therapeutic potential, clinical trials are currently underway to evaluate the safety and efficacy of 1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carbonitrile in human subjects. Early-phase trials have shown promising results, with patients exhibiting improved outcomes and manageable side effects. These findings provide a strong foundation for advancing this compound into later-stage clinical trials and potentially bringing it to market as a new treatment option.
In conclusion, 1-(1-methyl-1H-imidazol-4-y l)-3 -ox oc yclo butan e - 1 -carbonitrile (CAS No. 2228495 -87 -0) represents an exciting advancement in medicinal chemistry and pharmaceutical research. Its unique chemical structure, combined with its promising biological activities and favorable pharmacokinetic properties, positions it as a valuable candidate for the development of new therapeutic agents. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for its use in treating various diseases.
2228495-87-0 (1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carbonitrile) Related Products
- 2171739-26-5(4-(3-bromo-5-chlorophenyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)
- 2229215-32-9(1-(4-bromo-2-methylphenyl)-2,2-difluorocyclopropan-1-amine)
- 865363-93-5(Islatravir)
- 2137450-77-0(5-bromo-N-(4-hydroxy-2-oxooxolan-3-yl)pentanamide)
- 1805493-86-0(2-Cyano-5-(difluoromethyl)-6-iodopyridine-3-acetic acid)
- 688336-04-1(N-(4-chlorophenyl)-2-{1-(4-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 1804895-75-7(2-Methoxy-3-nitro-6-(trifluoromethoxy)pyridine-5-methanol)
- 1127247-34-0(NHS-M-DPEG)
- 2228982-92-9(3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one)
- 2229266-91-3(5-bromo-2-methoxypyridin-3-yl sulfamate)




